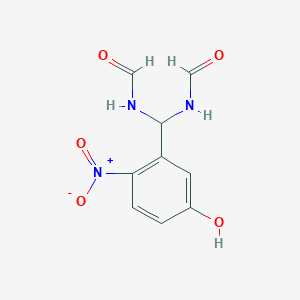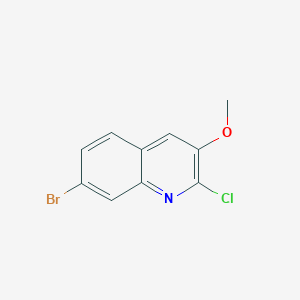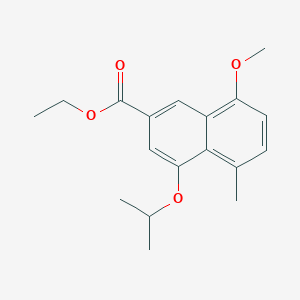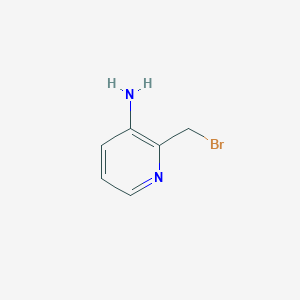
2-(Bromomethyl)-3-pyridinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Bromomethyl)-3-pyridinamine is an organic compound that belongs to the class of brominated pyridines It features a bromomethyl group attached to the second carbon of the pyridine ring and an amino group attached to the third carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-3-pyridinamine typically involves the bromination of 3-pyridinamine. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under light or heat conditions . The reaction is carried out in a suitable solvent like dichloromethane or acetone.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes where the reactants are mixed and reacted in a controlled environment. This can enhance the efficiency and yield of the desired product .
Chemical Reactions Analysis
Types of Reactions
2-(Bromomethyl)-3-pyridinamine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form corresponding amines or other reduced products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyridines.
Oxidation: Formation of nitro or nitroso pyridines.
Reduction: Formation of aminomethyl pyridines.
Scientific Research Applications
2-(Bromomethyl)-3-pyridinamine has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its ability to interact with biological targets.
Material Science: Utilized in the preparation of functional materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)-3-pyridinamine involves its interaction with various molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The amino group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
- 2-(Bromomethyl)acrylate
- 2-Bromomethyl-1,3-dioxolane
- Bromoacetaldehyde ethylene acetal
Uniqueness
2-(Bromomethyl)-3-pyridinamine is unique due to the presence of both a bromomethyl and an amino group on the pyridine ring. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C6H7BrN2 |
|---|---|
Molecular Weight |
187.04 g/mol |
IUPAC Name |
2-(bromomethyl)pyridin-3-amine |
InChI |
InChI=1S/C6H7BrN2/c7-4-6-5(8)2-1-3-9-6/h1-3H,4,8H2 |
InChI Key |
OETNFRVUOKULIN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)CBr)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




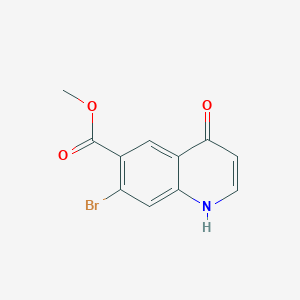
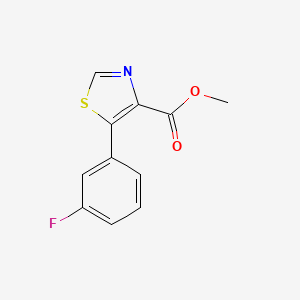
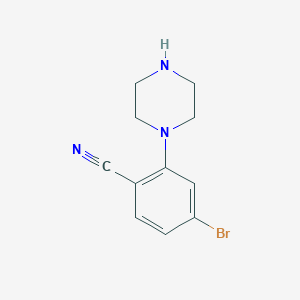
![methyl [4-(N-hydroxycarbamimidoyl)-phenyl]-acetate](/img/structure/B13927363.png)
![Methyl 2-amino-6-chloroimidazo[1,2-b]pyridazine-3-carboxylate](/img/structure/B13927372.png)
![n-[2-(2-Chlorophenyl)-3h-benzimidazol-5-yl]acetamidine](/img/structure/B13927379.png)
